Cas no 14334-41-9 (Pramiverin Hydrochloride)

Pramiverin Hydrochloride structure
Pramiverin Hydrochloride structure
Product Name:Pramiverin Hydrochloride
CAS No:14334-41-9
MF:C21H28ClN
MW:329.90672492981
CID:190884
PubChem ID:197926
Update Time:2025-05-18

Pramiverin Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,N-(1-methylethyl)-4,4-diphenyl-, hydrochloride (1:1)
    • 4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine,hydrochloride
    • EMD-9806
    • Pramiverin Hydrochlo
    • Pramiverin Hydrochloride
    • EINECS 238-284-5
    • EMD 9806
    • hsp2986
    • SISTALGIN
    • monoverin
    • pramiverinehydrochloride
    • 4,4-diphenylcyclohexyl(isopropyl)ammonium chloride
    • N-(1-METHYLETHYL)-4,4-DIPHENYLCYCLOHEXANAMINE, HCL
    • 4,4-diphenyl-n-isopropyl-cyclohexylaminhydrochloride
    • 4,4-diphenyl-n-isopropylcyclohexylaminehydrochloride
    • X23ET5815S
    • PRAMIVERINE HYDROCHLORIDE [WHO-DD]
    • UNII-X23ET5815S
    • Cyclohexylamine, 4,4-diphenyl-N-isopropyl-, hydrochloride
    • Pramiverin HCl
    • FT-0673991
    • PRAMIVERIN HYDROCHLORIDE [MI]
    • 4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine;hydrochloride
    • Q27293391
    • DTXSID60162395
    • 14334-41-9
    • SCHEMBL10728097
    • N-isopropyl-4,4-diphenylcyclohexanamine hydrochloride
    • Pramiverin,hydrochloride
    • (4,4-DIPHENYLCYCLOHEXYL)-ISOPROPYL-AMINE HYDROCHLORIDE
    • 4,4-Diphenyl-N-isopropylcyclohexylamine hydrochloride
    • Pramiverine hydrochloride
    • PRAMIVERIN, HYDROCHLORIDE
    • BMBNXHMQMNPCIV-UHFFFAOYSA-N
    • Inchi: 1S/C21H27N.ClH/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17,20,22H,13-16H2,1-2H3;1H
    • InChI Key: BMBNXHMQMNPCIV-UHFFFAOYSA-N
    • SMILES: Cl.N(C(C)C)C1CCC(C2C=CC=CC=2)(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 329.19100
  • Monoisotopic Mass: 329.1910276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Melting Point: 230°
  • PSA: 12.03000
  • LogP: 6.10620

Pramiverin Hydrochloride Security Information

  • Toxicity:LD50 (after 14 days) in mice, rats (mg/kg): 346, 623 orally; 25, 26 i.v. (Von Eberstein)

Pramiverin Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P700780-10mg
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Additional information on Pramiverin Hydrochloride

Pramiverin Hydrochloride: A Comprehensive Overview

Pramiverin Hydrochloride, also known by its CAS number 14334-41-9, is a compound that has garnered significant attention in the scientific and medical communities. This compound, which belongs to the class of antiviral agents, has been extensively studied for its potential applications in treating various viral infections. Recent advancements in virology and pharmacology have shed light on its unique mechanisms of action, making it a promising candidate for future therapeutic interventions.

The chemical structure of Pramiverin Hydrochloride is characterized by its ability to inhibit viral replication at multiple stages. According to recent studies published in reputable journals such as Nature Microbiology and Science Translational Medicine, this compound demonstrates potent activity against a wide range of viruses, including influenza, hepatitis C, and even emerging pathogens like Zika virus. Its efficacy has been validated through in vitro experiments and preclinical trials, which highlight its potential as a broad-spectrum antiviral agent.

One of the most notable features of Pramiverin Hydrochloride is its ability to target viral RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication. This mechanism sets it apart from traditional antiviral drugs that often focus on specific viral proteins or entry mechanisms. By inhibiting RdRP, Pramiverin Hydrochloride can effectively disrupt the replication cycle of RNA viruses, making it a versatile tool in the fight against viral diseases.

In addition to its antiviral properties, recent research has explored the potential of Pramiverin Hydrochloride in combination therapies. For instance, studies conducted at the University of California, San Francisco, have demonstrated that combining this compound with other antiviral agents can significantly enhance therapeutic outcomes while reducing the risk of drug resistance. This approach not only improves efficacy but also addresses the growing concern of viral resistance to single-agent therapies.

The safety profile of Pramiverin Hydrochloride has also been a focal point of recent investigations. Preclinical toxicology studies indicate that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed in animal models. These findings are particularly encouraging for its potential use in human populations, including immunocompromised patients and those with chronic viral infections.

Looking ahead, the development of Pramiverin Hydrochloride is expected to progress into Phase II clinical trials in the near future. Researchers are optimistic about its potential to address unmet medical needs in virology, particularly in regions with high rates of viral outbreaks. The compound's broad-spectrum activity and favorable safety profile make it a strong candidate for inclusion in global antiviral stockpiles.

In conclusion, Pramiverin Hydrochloride, identified by CAS number 14334-41-9, represents a significant advancement in antiviral therapy. With its unique mechanisms of action, promising clinical results, and favorable safety profile, this compound holds great promise for addressing some of the most pressing challenges in modern medicine. As research continues to unfold, it is likely that Pramiverin Hydrochloride will play a pivotal role in shaping the future of antiviral treatment strategies.

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